N-Acetyl-L-seryl-L-phenylalanine

Cytochrome C reduction Redox dipeptide Sequence-activity relationship

N-Acetyl-L-seryl-L-phenylalanine (Ac-Ser-Phe-OH; CAS 820220-53-9; molecular formula C₁₄H₁₈N₂O₅; molecular weight 294.30 g/mol) is a synthetic, N-terminally acetylated dipeptide composed of L-serine and L-phenylalanine. It belongs to the class of N-acetyl dipeptides, which are widely employed as defined substrates for protease specificity profiling, as building blocks in peptide synthesis, and as model compounds for studying peptide bond physicochemical behavior.

Molecular Formula C14H18N2O5
Molecular Weight 294.30 g/mol
CAS No. 820220-53-9
Cat. No. B12521229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-L-seryl-L-phenylalanine
CAS820220-53-9
Molecular FormulaC14H18N2O5
Molecular Weight294.30 g/mol
Structural Identifiers
SMILESCC(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C14H18N2O5/c1-9(18)15-12(8-17)13(19)16-11(14(20)21)7-10-5-3-2-4-6-10/h2-6,11-12,17H,7-8H2,1H3,(H,15,18)(H,16,19)(H,20,21)/t11-,12-/m0/s1
InChIKeyMGCQYONMKWBSKL-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-L-seryl-L-phenylalanine (CAS 820220-53-9): Procurement-Grade Identity and Physicochemical Baseline for Research Sourcing


N-Acetyl-L-seryl-L-phenylalanine (Ac-Ser-Phe-OH; CAS 820220-53-9; molecular formula C₁₄H₁₈N₂O₅; molecular weight 294.30 g/mol) is a synthetic, N-terminally acetylated dipeptide composed of L-serine and L-phenylalanine [1]. It belongs to the class of N-acetyl dipeptides, which are widely employed as defined substrates for protease specificity profiling, as building blocks in peptide synthesis, and as model compounds for studying peptide bond physicochemical behavior [2]. The acetyl cap blocks the free N-terminal amine, mimicking the N-terminus of a protein or a post-translationally acetylated residue while eliminating the positive charge that would otherwise be present at physiological pH.

Why N-Acetyl-L-seryl-L-phenylalanine Cannot Be Replaced by Generic N-Acetyl Dipeptides or Single Amino Acid Derivatives in Research Applications


N-Acetyl dipeptides are not interchangeable commodities. The identity of the two amino acid side chains determines substrate specificity, hydrogen-bonding architecture, susceptibility to proteolytic cleavage, and even redox behavior [1]. A substitution that appears minor—such as replacing serine with alanine or changing the sequence order from Ser-Phe to Phe-Ser—can abolish a specific biological readout. The acetyl cap further differentiates the compound from free dipeptides by eliminating the N-terminal charge, altering both solubility and resistance to aminopeptidases [2]. Consequently, procurement decisions based solely on molecular weight or generic dipeptide class risk selecting a compound that is functionally inert in the intended assay.

Quantitative Differentiation Evidence for N-Acetyl-L-seryl-L-phenylalanine Against Closest Analogs and In-Class Candidates


Cytochrome C Reduction: Functional Inactivity of Ser-Phe Versus Tyr-Phe Establishes Sequence-Selective Redox Behavior

A direct absorption-spectroscopic study tested multiple dipeptides for their ability to reduce ferricytochrome C. Tyrosylphenylalanine (Tyr-Phe) reduced cytochrome C with EC₅₀ = 4.42 × 10⁻³ M, reaching 50% reduction at 10⁻² M. Under identical conditions, serylphenylalanine (Ser-Phe), the non-acetylated parent sequence of the target compound, produced no detectable reduction—functionally indistinguishable from tyrosine alone, phenylalanine alone, formylphenylalanine, tyrosyllysine, and tyrosylarginine [1]. The reverse-sequence dipeptide phenylalanyltyrosine produced only a minimal effect. This demonstrates that the Ser-Phe sequence lacks the redox-active pharmacophore present in Tyr-Phe, a difference that cannot be predicted from amino acid composition alone but requires sequence-specific empirical testing.

Cytochrome C reduction Redox dipeptide Sequence-activity relationship

Chromatographic Hydrophobicity (XLogP3): Ac-Ser-Phe-OH Is 0.7–0.8 Log Units More Hydrophilic Than N-Acetyl-L-phenylalanine

The computed partition coefficient XLogP3 for N-Acetyl-L-seryl-L-phenylalanine is -0.1, as determined by PubChem (XLogP3 3.0) [1]. In contrast, N-Acetyl-L-phenylalanine (CAS 2018-61-3), the simplest N-acetyl phenylalanine analog lacking the serine residue, has an XLogP3 of 0.6 (PubChem) to 0.78–1.11 depending on the computational method and database [2]. The difference of approximately 0.7–1.2 log units reflects the contribution of the serine hydroxymethyl side chain, which introduces an additional hydrogen-bond donor and acceptor, substantially increasing aqueous affinity. This translates to an approximately 5- to 15-fold difference in octanol-water partition coefficient.

LogP Hydrophilicity Reversed-phase chromatography

Hydrogen-Bonding Capacity: Ac-Ser-Phe-OH Provides 4 H-Bond Donors and 5 Acceptors, Nearly Doubling the Interaction Potential of N-Acetyl-L-phenylalanine

The target compound possesses 4 hydrogen-bond donors (serine -OH, serine -NH- amide, phenylalanine -COOH, and acetyl -NH-) and 5 hydrogen-bond acceptors (acetyl C=O, serine C=O amide, serine -OH, phenylalanine C=O amide, and phenylalanine C=O carboxyl), for a total of 9 H-bonding functional groups and a topological polar surface area (TPSA) of 116 Ų [1]. By comparison, N-Acetyl-L-phenylalanine has only 2 H-bond donors and 3 acceptors (TPSA 66.4 Ų) [2]. The nearly twofold increase in H-bonding capacity directly influences crystal packing, solvation energetics, and molecular recognition behavior.

Hydrogen bonding Crystal engineering Supramolecular chemistry

Serylphenylalanine as a Validated Metabolomic Biomarker: Ac-Ser-Phe-OH Enables Analytical Method Development for Food Freshness and Metabolic Profiling

A 2020 UHPLC-MS/MS non-targeted metabolomics study identified serylphenylalanine as one of six key metabolic biomarkers for the freshness of chilled chicken, validated by random forest regression analysis and stepwise multiple linear regression with ROC curve confirmation [1]. Of 265 differential metabolites detected during storage, serylphenylalanine survived rigorous feature selection, distinguishing it from numerous other dipeptides and metabolites that were not retained as freshness indicators. The N-acetylated form (Ac-Ser-Phe-OH) serves as a chemically defined, stable analytical standard to support quantification and method development for this biomarker.

Metabolomics Food freshness biomarker UHPLC-MS/MS

N-Terminal Acetylation Differentiates Ac-Ser-Phe-OH from Free Ser-Phe Dipeptide: Implications for Exopeptidase Resistance and Solution Speciation

N-terminal acetylation eliminates the free α-amine of serine, converting the positively charged -NH₃⁺ group (pKₐ ≈ 9.1) at physiological pH into a neutral acetamide. For the parent dipeptide Ser-Phe, the N-terminal amine contributes a formal positive charge and serves as the recognition element for aminopeptidases. The acetyl cap abolishes aminopeptidase-mediated hydrolysis, as demonstrated in studies showing that acetylation of peptides reduces their degradation rate by rumen microbial aminopeptidases [1]. Additionally, the removal of the N-terminal positive charge alters the compound's isoelectric point and its behavior in ion-exchange chromatography and capillary electrophoresis relative to the free dipeptide.

N-acetylation Aminopeptidase resistance Peptide stability

Isomeric Molecular Weight Identity with Aspartame Enables Direct Physicochemical Comparison of Two Dipeptides with Identical Formula C₁₄H₁₈N₂O₅

N-Acetyl-L-seryl-L-phenylalanine shares the exact molecular formula C₁₄H₁₈N₂O₅ and molecular weight (294.30 g/mol) with aspartame (L-aspartyl-L-phenylalanine methyl ester), yet the two compounds differ fundamentally in: (i) backbone connectivity (Ser-Phe dipeptide with N-acetyl cap vs. Asp-Phe dipeptide with C-terminal methyl ester), (ii) functional group inventory (serine hydroxymethyl vs. aspartate carboxyl), and (iii) biological activity (aspartame is a potent sweetener binding T1R2/T1R3 taste receptors; Ac-Ser-Phe-OH has no reported sweet taste activity). This isomeric relationship makes Ac-Ser-Phe-OH an ideal negative-control compound for studies investigating aspartame recognition, metabolism, or analytical detection, as any separation method must resolve two compounds of identical mass and formula.

Isomerism Physicochemical benchmarking Aspartame comparison

Highest-Confidence Application Scenarios for N-Acetyl-L-seryl-L-phenylalanine Based on Quantitative Differentiation Evidence


Inert-Sequence Negative Control for Cytochrome C Reduction and Redox Dipeptide Screening Assays

Investigators studying electron transfer from dipeptides to cytochrome C should use Ac-Ser-Phe-OH as a sequence-matched negative control. The evidence shows that serylphenylalanine does not reduce cytochrome C, while tyrosylphenylalanine reduces it with EC₅₀ = 4.42 × 10⁻³ M [1]. The acetylated form provides the additional benefit of N-terminal stability during extended incubation. This application is directly supported by the head-to-head comparison data in Section 3, Evidence Item 1.

Analytical Standard for LC-MS/MS Quantification of Serylphenylalanine in Food Freshness and Metabolomics Studies

Laboratories developing targeted LC-MS/MS methods for food freshness assessment can employ Ac-Ser-Phe-OH as a chemically characterized, stable analytical standard for quantifying serylphenylalanine, which has been independently validated as a key freshness biomarker in chilled chicken [2]. The acetyl cap minimizes degradation during standard preparation and storage, improving method robustness relative to the free dipeptide.

Hydrophilic Probe Molecule for Chromatographic Method Development and Solubility Studies

With an XLogP3 of -0.1—substantially lower than N-Acetyl-L-phenylalanine (XLogP3 0.6) [3]—Ac-Ser-Phe-OH serves as an early-eluting, hydrophilic marker for reversed-phase HPLC column characterization and mobile-phase optimization. Its 4 H-bond donors and 5 acceptors also make it suitable for studying solvent-solute hydrogen-bonding interactions in aqueous and mixed-solvent systems, as detailed in Evidence Items 2 and 3.

Isomeric Mass Spectrometry Resolution Standard and Aspartame-Negative Control

Because Ac-Ser-Phe-OH and aspartame share the identical molecular formula C₁₄H₁₈N₂O₅ and exact mass, this compound is uniquely suited as an isomeric challenge standard for developing MS/MS fragmentation methods that must distinguish between co-eluting isobaric dipeptides, and as a structurally matched inactive comparator in aspartame receptor-binding or metabolic studies [4].

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